molecular formula C12H14O3 B8323733 Methyl 3-(methyloxy)-2-prop-2-en-1-ylbenzoate

Methyl 3-(methyloxy)-2-prop-2-en-1-ylbenzoate

Cat. No. B8323733
M. Wt: 206.24 g/mol
InChI Key: VFKOVOLHLPSUJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-(methyloxy)-2-prop-2-en-1-ylbenzoate is a useful research compound. Its molecular formula is C12H14O3 and its molecular weight is 206.24 g/mol. The purity is usually 95%.
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properties

Product Name

Methyl 3-(methyloxy)-2-prop-2-en-1-ylbenzoate

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

methyl 3-methoxy-2-prop-2-enylbenzoate

InChI

InChI=1S/C12H14O3/c1-4-6-9-10(12(13)15-3)7-5-8-11(9)14-2/h4-5,7-8H,1,6H2,2-3H3

InChI Key

VFKOVOLHLPSUJO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1CC=C)C(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To methyl 3-hydroxy-2-prop-2-en-1-ylbenzoate (10.3 g, 53.6 mmol, M. A. Eissenstat et al., J. Med. Chem. 1995, 38, 3094-3105) and cesium carbonate (26.2 g, 80.4 mmol) in DMF (100 ml) was added methyl iodide (15.2 g, 102.2 mmol). The reaction mixture was stirred at room temperature for 18 h, then filtered and concentrated. The residue was partitioned between ethyl acetate (250 mL) and water (100 mL). The layers were separated, the organic layer was washed with 5% lithium chloride (2×100 mL) and brine (100 mL), dried over sodium sulfate, and concentrated to provide methyl 3-(methyloxy)-2-prop-2-en-1-ylbenzoate (10.3 g, 93% yield) as a pale yellow oil. 1H NMR (400 MHz, CDCl3): δ 7.41 (m, 1H), 7.24 (m, 1H), 7.02 (m, 1H), 6.97 (m, 1H), 4.97 (m, 2H), 3.88 (s, 3H), 3.85 (s, 3H), 3.73 (m, 2H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
26.2 g
Type
reactant
Reaction Step Two
Quantity
15.2 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

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